molecular formula C13H12N2O3 B7841553 N-(2-Methoxyphenyl)-2-nitroaniline

N-(2-Methoxyphenyl)-2-nitroaniline

Cat. No.: B7841553
M. Wt: 244.25 g/mol
InChI Key: GLFIGGLPOXATJW-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-nitroaniline (CAS 54381-13-4) is a chemical intermediate of significant interest in organic and medicinal chemistry research. With the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol, this compound is characterized as a yellow to pale yellow solid with a melting point of 87 to 91 °C . Its primary research value lies in its role as a versatile building block. Aniline derivatives, particularly ortho-substituted nitroanilines, are pivotal precursors in the synthesis of complex heterocycles like benzimidazoles, which are key structural components in numerous pharmaceuticals and biologically active molecules . Furthermore, related Schiff base compounds derived from similar aniline precursors are extensively investigated for their non-linear optical (NLO) properties, catalytic potential in coordination chemistry, and their intriguing photochromic and thermochromic behaviors, making them candidates for the design of molecular electronic devices . Researchers utilize this compound in the development of new therapeutic agents, as well as in materials science for the creation of advanced functional materials. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-13-9-5-3-7-11(13)14-10-6-2-4-8-12(10)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFIGGLPOXATJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of N-(2-Methoxyphenyl)-2-nitroaniline and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Findings
This compound Not provided C₁₃H₁₂N₂O₃ 244.25 2-nitro, N-(2-methoxyphenyl) Likely lower solubility than para-isomer due to steric hindrance
N-(4-Methoxyphenyl)-2-nitroaniline 54381-13-4 C₁₃H₁₂N₂O₃ 244.25 2-nitro, N-(4-methoxyphenyl) Acute oral toxicity (H302), skin irritation (H315)
2-Nitrodiphenylamine 10310-21-1 C₁₂H₁₀N₂O₂ 214.22 2-nitro, N-phenyl Used in dyes (e.g., Sudan Yellow 1339)
N,N-Dimethyl-2-nitroaniline 114651-37-5 C₈H₉N₃O₂ 179.18 2-nitro, N,N-dimethyl Higher volatility compared to methoxyphenyl analogs
2-Fluoro-N-(2-nitrophenyl)aniline Not provided C₁₂H₉FN₂O₂ 244.21 2-nitro, N-(2-fluorophenyl) Electron-withdrawing fluorine may enhance nitro group reactivity

Positional Isomerism and Substituent Effects

  • This compound vs. The para-substituted isomer exhibits documented hazards (e.g., H302 for acute oral toxicity), but analogous data for the 2-isomer are unavailable. Toxicity may vary due to metabolic pathway differences; for example, para-substituted aromatic amines are often more carcinogenic .

Functional Group Substitutions

  • Methoxy vs.
  • Methoxyphenyl vs. Fluorophenyl (2-Fluoro-N-(2-nitrophenyl)aniline) :
    • Fluorine’s electron-withdrawing nature could stabilize the nitro group, increasing electrophilicity at the nitro position compared to methoxy derivatives .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-Methoxyphenyl)-2-nitroaniline?

  • Methodology : Nucleophilic aromatic substitution or coupling reactions are common. For example, reacting 2-methoxyaniline with 2-nitrobenzene derivatives under reflux in polar aprotic solvents (e.g., acetonitrile) yields the target compound. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-nitration or byproducts . Characterization via melting point analysis, NMR (¹H/¹³C), and HRMS ensures structural fidelity .

Q. What safety protocols are critical for handling N-(2-Methoxyphenyl)-2-nitroaniline?

  • Methodology : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Store at 0–6°C in methanol to prevent degradation . In case of exposure, rinse affected areas with water and seek medical advice. Safety data for analogous nitroanilines (e.g., N-(4-Methoxyphenyl)-2-nitroaniline) highlight respiratory tract irritation (H335), necessitating fume hood use .

Q. Which analytical techniques confirm the purity and identity of N-(2-Methoxyphenyl)-2-nitroaniline?

  • Methodology : High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm error). HPLC or GC-MS with standards (e.g., 2-methoxy-5-nitroaniline) quantifies purity . ¹H NMR detects impurities via aromatic proton splitting patterns, while FT-IR confirms functional groups (e.g., nitro C=O stretches at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of methoxyphenyl anilines be addressed?

  • Methodology : Methoxy groups are ortho/para-directing, but steric hindrance may favor para-substitution. Controlled nitration (HNO₃/H₂SO₄ at 0–5°C) minimizes di-nitration. Computational modeling (DFT) predicts charge distribution to guide reagent selection . Comparative studies on N-(4-Methoxyphenyl)-2-nitroaniline synthesis highlight temperature-dependent regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for N-(2-Methoxyphenyl)-2-nitroaniline derivatives?

  • Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions. X-ray crystallography (as in N-(2-nitrophenyl)thiophene-2-carboxamide) provides definitive bond angles/distances . For nitro group confirmation, compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. How can reaction byproducts (e.g., di-nitrated isomers) be minimized during synthesis?

  • Methodology : Monitor reaction progress via TLC or in-situ Raman spectroscopy. Adjust stoichiometry (e.g., 1:1 molar ratio of 2-methoxyaniline to nitrating agent). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. What computational tools predict the electronic effects of substituents on N-(2-Methoxyphenyl)-2-nitroaniline’s reactivity?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Molecular docking studies (e.g., for morpholine derivatives) model interactions with biological targets . Compare computed dihedral angles (e.g., benzene-thiophene rings in nitrosoanilines) with crystallographic data to validate models .

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